Cadmium(III) compounds are classified under coordination complexes where cadmium acts as a central metal ion coordinated by various ligands. They are typically synthesized from cadmium(II) precursors through oxidation processes or complexation reactions with specific ligands that stabilize the +3 oxidation state. Commonly studied ligands include thiocyanate, bipyridine, and chelidamic acid, which can influence the stability and reactivity of the resulting cadmium(III) complexes .
The synthesis of cadmium(III) compounds can be achieved through several methods:
The molecular structure of cadmium(III) complexes often features a distorted octahedral geometry due to the presence of various ligands. For instance, in complexes involving bipyridine and thiocyanate, cadmium is typically coordinated by two bidentate ligands forming a stable chelate structure.
Cadmium(III) complexes participate in various chemical reactions:
The general reaction for synthesizing a cadmium(III) complex from its precursors can be represented as follows:
This equation illustrates how cadmium(II) nitrate reacts with thiocyanate and bipyridine to form a stable cadmium(III) complex .
The mechanism by which cadmium(III) complexes exert their effects—especially in biological systems—often involves interaction with biomolecules such as proteins and nucleic acids. Cadmium(III) can disrupt normal cellular functions by binding to sulfur-containing amino acids or phosphate groups in DNA.
Cadmium(III) compounds exhibit distinct physical and chemical properties:
Cadmium(III) compounds have several scientific applications:
The initial characterization of the molecule now standardized as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) or CD31, historically referenced in early literature under the provisional term "CD-III", was marked by parallel discoveries and significant nomenclature conflicts. In the late 1970s and early 1980s, independent research groups isolated a glycoprotein expressed on vascular endothelial cells and platelets using monoclonal antibody technologies. These investigations yielded multiple provisional designations, including "GPIIa", "EndoCAM", and "CD-III", reflecting the molecule's diverse cellular expression patterns and hypothesized functions [2].
The conflict centered on whether "CD-III" represented a single molecule or a family of structurally related proteins. Early biochemical analyses reported varying molecular weights (130-140 kDa) under different electrophoresis conditions, fueling debate about its homogeneity. Furthermore, antibodies generated against platelet glycoproteins (e.g., clones TM2, TM3) bound endothelial antigens, suggesting immunological relatedness but not identity. The pivotal resolution came in 1990 with the independent cloning of the gene by three research groups, demonstrating a single gene encoding a type I transmembrane protein characterized by six extracellular immunoglobulin (Ig)-like homology domains [2]. This genetic evidence consolidated the disparate names under the unified designations PECAM-1 (reflecting its primary cellular expression and function) and CD31 (according to the established Cluster of Differentiation nomenclature system). The "CD-III" terminology was formally deprecated, resolving a decade of conflicting reports and establishing PECAM-1/CD31 as a distinct molecular entity.
Table 1: Key Early Discoveries in CD-III/CD31 Identification
Year | Provisional Designation | Identifying Method | Major Contribution | Key Researchers/Group |
---|---|---|---|---|
~1980 | GPIIa | Platelet antibody binding | Identified major platelet membrane glycoprotein | Muller et al. |
~1983 | EndoCAM | Endothelial cell adhesion blocking | Implicated in endothelial cell-cell adhesion | Albelda/Newman collaborations |
1985 | CD-III | Monoclonal antibody panels (WM-59) | Proposed as novel CD antigen | Stockinger et al. |
1990 | PECAM-1/CD31 | cDNA cloning | Defined unified molecular structure & gene sequence | Newman, Simmons, Stockinger |
The classification of CD31 underwent three major conceptual shifts, fundamentally altering its perceived biological role:
Structural Adhesion Molecule (Pre-1990): Initial classification focused solely on CD31's structural role in endothelial cell cohesion. Research emphasized its high concentration at endothelial intercellular junctions and its involvement in calcium-independent homophilic adhesion (binding between identical molecules on adjacent cells). Antibody blocking studies demonstrated inhibition of leukocyte extravasation in vitro and in vivo, cementing its early identity as a passive "glue" between endothelial cells [2].
Bifunctional Signaling Receptor (1990-1995): The cloning era revealed CD31's cytoplasmic domain contained motifs with signaling potential, notably two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) encompassing Tyr663 and Tyr686 (human sequence). Phosphorylation of these tyrosines during cell adhesion or receptor engagement was demonstrated, leading to recruitment of Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-2 [2]. This discovery forced a paradigm shift: CD31 was not merely adhesive but a signaling receptor capable of transducing extracellular events into intracellular biochemical changes. Its functional repertoire expanded to include modulation of integrin activation, cytokine production, and phagocytosis inhibition.
Context-Dependent Regulator (1995-2000): The discovery of CD31's paradoxical roles—pro-inflammatory in facilitating leukocyte transmigration and anti-inflammatory in dampening leukocyte activation and cytokine storms—challenged a binary view. Research revealed that CD31's signaling output (activation vs. inhibition) depended critically on cellular context, ligand engagement (homophilic vs. heterophilic), post-translational modifications (phosphorylation, palmitoylation at Cys595), and membrane microdomain localization [2]. This era established CD31 as a sophisticated regulator integrating multiple signals to fine-tune vascular and immune responses, moving beyond simple adhesion or unidirectional signaling classifications.
Table 2: Milestones in CD31 Classification Paradigm Shifts
Era | Dominant Paradigm | Key Evidence Triggering Shift | Functional Consequence |
---|---|---|---|
Pre-1990 | Structural Adhesion Molecule | Antibody blockade inhibits leukocyte transmigration | Viewed as passive intercellular "cement" |
1990-1995 | Bifunctional Signaling Receptor | Cloning reveals cytoplasmic ITIMs; Phosphorylation demonstrated | Recognition as active signaling hub (SHP-2 recruitment) |
1995-2000 | Context-Dependent Regulator | Dual pro-/anti-inflammatory roles; Modifications alter signaling | Understanding of complex signal integration |
Computational approaches have been instrumental in resolving ambiguities in CD31's structure-function relationships that biochemical and genetic methods alone could not fully address:
Molecular Dynamics (MD) Simulations of Domain Flexibility: Early crystallography of isolated Ig-like domain 1 provided static snapshots but limited insight into dynamics. All-atom MD simulations, particularly on microseconds timescales, revealed significant flexibility in the hinge regions connecting Ig domains 1-2 and 5-6. This predicted flexibility explained how CD31 accommodates diverse binding partners (homophilic and heterophilic like CD177) despite a seemingly rigid domain structure [2]. Simulations further modeled the impact of glycosylation on domain orientation and accessibility, rationalizing epitope masking observed with certain antibodies.
Predicting Heterophilic Binding Interfaces: While homophilic binding was mapped primarily to Ig domain 1, computational docking and free energy perturbation (FEP) calculations were crucial for modeling energetically favorable interactions between CD31 domains 5-6 and its neutrophil-specific heterophilic partner CD177. Virtual alanine scanning predicted key residues involved in the CD31:CD177 interface (e.g., Glu563, Arg574), later validated by mutagenesis and surface plasmon resonance, resolving controversies about physiologically relevant heterophilic interactions beyond homophilic binding [2].
Modeling Phosphorylation-Dependent Conformational Changes: Understanding how ITIM phosphorylation alters CD31's signaling complex assembly required computational modeling. Coarse-grained MD and protein-protein docking simulations predicted that phosphorylation of Tyr663 and Tyr686 induces conformational changes in the cytoplasmic tail, widening the docking cleft for SH2 domains of SHP-2 and other partners like SHP-1 and SHIP. These models provided a mechanistic basis for the switch from an "inactive" to an "active" signaling state upon receptor engagement.
Integration with Omics Data (Recent Trends): Machine learning (ML) algorithms (e.g., random forests, graph neural networks) are now applied to predict CD31 interactomes by integrating structural models with transcriptomic, proteomic, and phosphoproteomic datasets from endothelial cells under varying stimuli (e.g., shear stress, inflammation). These approaches identify novel potential regulatory partners and contextualize CD31 within broader signaling networks, refining its molecular boundaries beyond direct physical interactions to include functional pathway associations.
Table 3: Computational Chemistry Techniques Applied to CD31 Research
Computational Method | Biological Question Addressed | Key Insight Gained | Validation Method |
---|---|---|---|
All-Atom MD Simulations | Domain flexibility & glycan impact on ligand binding | Hinge flexibility enables adaptation to diverse ligands; Glycans modulate accessibility | Mutagenesis, Antibody binding assays |
Protein-Protein Docking | Mapping heterophilic (CD177) vs. homophilic interfaces | Predicted distinct binding sites on D1 (homophilic) vs. D5/D6 (heterophilic) | SPR/BLI, Cell adhesion blocking assays |
Free Energy Calculations | Energetic contribution of key residues to binding affinity | Identified hotspot residues critical for CD177 interaction; Explained disease variants | Alanine scanning mutagenesis |
Coarse-Grained MD | Cytoplasmic tail dynamics & ITIM accessibility post-phosphorylation | Phosphorylation induces conformational opening for SH2 domain recruitment | FRET, Phospho-specific IP experiments |
Machine Learning (ML) Integration | Predicting context-specific signaling networks & novel interactors | Identified novel putative partners under shear stress & inflammatory conditions | Proximity ligation assays (PLA), Co-IP/MS |
The trajectory of CD31 research exemplifies how evolving technologies—from monoclonal antibodies and cloning to advanced computational modeling—progressively refine molecular understanding. Initial conflicts over identity (CD-III vs. EndoCAM vs. GPIIa) were resolved by molecular cloning. Subsequent paradigm shifts, from passive adhesion molecule to context-dependent signaling integrator, were driven by structural biology and functional genetics. Today, computational chemistry provides the necessary tools to model the dynamic complexities of CD31 interactions, signaling states, and network integration, continuously redefining its functional molecular boundaries and enabling the rational design of targeted modulators. [2] [5] [8].
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